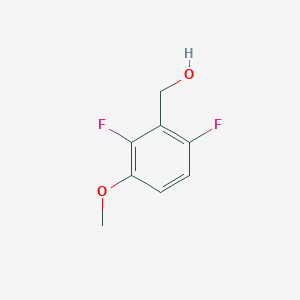

2,6-Difluoro-3-methoxybenzyl alcohol

説明

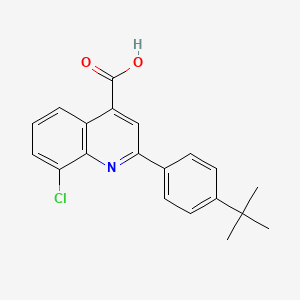

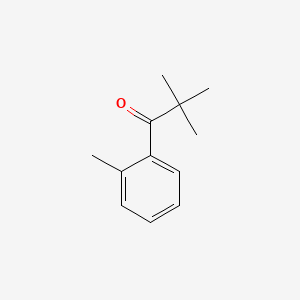

2,6-Difluoro-3-methoxybenzyl alcohol is a chemical compound with the CAS Number: 886498-45-9 . It has a molecular weight of 174.15 . The IUPAC name for this compound is (2,6-difluoro-3-methoxyphenyl)methanol .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-3-methoxybenzyl alcohol is1S/C8H8F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

While specific reactions involving 2,6-Difluoro-3-methoxybenzyl alcohol are not available, alcohols in general can undergo several types of reactions. These include conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .Physical And Chemical Properties Analysis

2,6-Difluoro-3-methoxybenzyl alcohol is a liquid at room temperature . The storage temperature for this compound is between 2-8°C .科学的研究の応用

Chemical Synthesis and Protection of Functional Groups

Research highlights the utility of related methoxybenzyl alcohols in the field of synthetic chemistry. These compounds are particularly noted for their role in protecting functional groups during complex molecule synthesis. For instance, Kurosu and Li (2009) demonstrated the efficiency of (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate in transforming a variety of alcohols into ethers with excellent yields. They also discussed the conditions for the deprotection of these ethers, an important step in synthetic processes (Kurosu & Li, 2009).

Photocatalysis and Oxidation Processes

Significant research has been dedicated to the photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols. Higashimoto et al. (2009) and Özcan et al. (2013) explored the photocatalytic oxidation of these compounds into their corresponding aldehydes, highlighting the role of TiO2 as a photocatalyst and the influence of substituent groups on the reaction's selectivity and efficiency (Higashimoto et al., 2009); (Özcan et al., 2013).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNGHHOEXEHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287732 | |

| Record name | 2,6-Difluoro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-methoxybenzyl alcohol | |

CAS RN |

886498-45-9 | |

| Record name | 2,6-Difluoro-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)

![3-[(3-Pyridinylmethyl)amino]propanamide](/img/structure/B1312035.png)

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)